molecular formula C11H9BrO2 B182785 [5-(4-Bromophenyl)-2-furyl]methanol CAS No. 33342-28-8

[5-(4-Bromophenyl)-2-furyl]methanol

Cat. No.: B182785
CAS No.: 33342-28-8
M. Wt: 253.09 g/mol
InChI Key: QUJXBDJGUNCYHC-UHFFFAOYSA-N
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Description

[5-(4-Bromophenyl)-2-furyl]methanol: is an organic compound with the molecular formula C11H9BrO2 It is characterized by the presence of a bromophenyl group attached to a furan ring, which is further connected to a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-(4-Bromophenyl)-2-furyl]methanol typically involves the reaction of 4-bromobenzaldehyde with furfuryl alcohol under acidic or basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include the use of catalysts such as p-toluenesulfonic acid or sodium hydroxide to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of solid acid catalysts can simplify the synthesis process and reduce production costs by enabling easier separation and recycling of the catalyst .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [5-(4-Bromophenyl)-2-furyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in substitution reactions, particularly nucleophilic aromatic substitution, where the bromine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols

Major Products Formed:

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Alcohols

    Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

Chemistry: In chemistry, [5-(4-Bromophenyl)-2-furyl]methanol is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

Medicine: In medicine, derivatives of this compound are explored for their potential use in drug development. The compound’s structural features make it a candidate for designing molecules with specific biological activities .

Industry: Industrially, this compound is used in the synthesis of materials with specialized properties, such as polymers and resins. Its reactivity and functional groups make it valuable in material science .

Comparison with Similar Compounds

  • [5-(4-Bromophenyl)-2-furyl]methanol
  • [5-(4-Bromophenyl)-2-furaldehyde]
  • [5-(4-Bromophenyl)-2-furancarboxaldehyde]

Comparison: Compared to its analogs, this compound is unique due to the presence of the methanol group, which imparts different reactivity and solubility properties. The methanol group can participate in hydrogen bonding, influencing the compound’s interactions in biological and chemical systems .

Properties

IUPAC Name

[5-(4-bromophenyl)furan-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrO2/c12-9-3-1-8(2-4-9)11-6-5-10(7-13)14-11/h1-6,13H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUJXBDJGUNCYHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20352093
Record name [5-(4-bromophenyl)-2-furyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33342-28-8
Record name 5-(4-Bromophenyl)-2-furanmethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33342-28-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [5-(4-bromophenyl)-2-furyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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